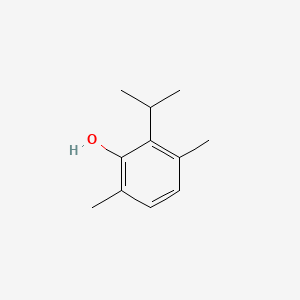
3,6-Dimethyl-2-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-propan-2-ylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methyl groups and an isopropyl group attached to a benzene ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2-propan-2-ylphenol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an alkyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-2-propan-2-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylphenol
- 2,6-Dimethylphenol
- 4-Isopropylphenol
Comparison
3,6-Dimethyl-2-propan-2-ylphenol is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Propriétés
Numéro CAS |
108929-09-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.248 |
Nom IUPAC |
3,6-dimethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-8(3)5-6-9(4)11(10)12/h5-7,12H,1-4H3 |
Clé InChI |
APYKTELMGOJSIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)O)C(C)C |
Synonymes |
Phenol, 3,6-dimethyl-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















